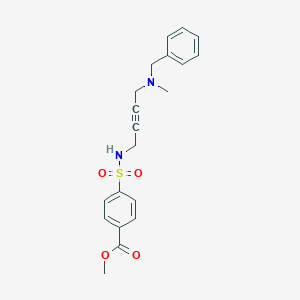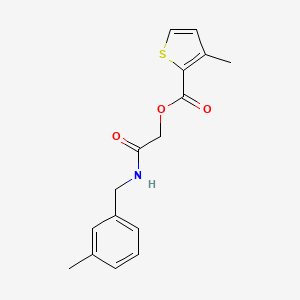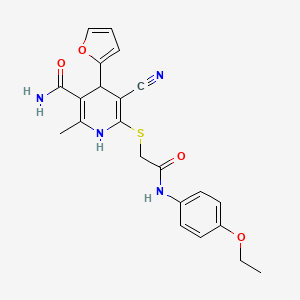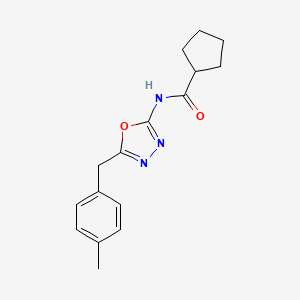
2-Bromo-5-(difluoromethyl)-3-methylfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(difluoromethyl)-3-methylfuran is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a furan derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(difluoromethyl)-3-methylfuran is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-Bromo-5-(difluoromethyl)-3-methylfuran can cause changes in the biochemical and physiological processes of cells. It has been shown to induce DNA damage and inhibit the activity of certain enzymes involved in cell proliferation. It has also been shown to cause changes in the expression of genes involved in cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Bromo-5-(difluoromethyl)-3-methylfuran in lab experiments is its high yield synthesis method. It is also a versatile compound that can be used in various fields. However, its potential toxicity and lack of understanding of its mechanism of action are limitations that need to be considered in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-Bromo-5-(difluoromethyl)-3-methylfuran. One direction is to study its potential as an anti-cancer agent and optimize its effectiveness. Another direction is to study its potential as a fluorescent dye and optimize its properties. Further research is also needed to fully understand its mechanism of action and potential toxicity.
Conclusion:
In conclusion, 2-Bromo-5-(difluoromethyl)-3-methylfuran is a versatile compound that has potential applications in various fields. Its synthesis method has been optimized to produce high yields, and it has been studied for its potential as an anti-cancer agent, fluorescent dye, and ligand in coordination chemistry. Further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 2-Bromo-5-(difluoromethyl)-3-methylfuran can be achieved using different methods. One of the commonly used methods is the reaction of 2,5-dibromofuran with difluoromethyl ketone in the presence of a base. Another method involves the reaction of 2-bromo-5-(trifluoromethyl)-3-methylfuran with hydrogen fluoride in the presence of a catalyst. These methods have been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
2-Bromo-5-(difluoromethyl)-3-methylfuran has been studied for its potential applications in various fields. In the field of organic synthesis, it has been used as a building block for the synthesis of biologically active compounds. In medicinal chemistry, it has been studied for its potential as an anti-cancer agent. It has also been used in the synthesis of fluorescent dyes and as a ligand in coordination chemistry.
Propiedades
IUPAC Name |
2-bromo-5-(difluoromethyl)-3-methylfuran |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2O/c1-3-2-4(6(8)9)10-5(3)7/h2,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNDYQLQZAMBSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B2521783.png)

![N-(4-acetamidophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2521785.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide dioxalate](/img/structure/B2521787.png)
![2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2521789.png)
![ethyl 2-((5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate](/img/structure/B2521792.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2521794.png)
![(3-(4-fluorophenyl)-1H-pyrazol-5-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2521795.png)

![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2521798.png)
![5-chloro-1-[(2,6-dichlorophenyl)methyl]-N-methyl-6-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2521799.png)
